Cas no 959632-17-8 (Methyl 3-formyl-5-(trifluoromethyl)benzoate)
Methyl 3-formyl-5-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- METHYL 3-FORMYL-5-(TRIFLUOROMETHYL)BENZOATE
- Benzoic acid, 3-formyl-5-(trifluoromethyl)-, methyl ester
- AB77689
- 3-Formyl-5-trifluoromethyl-benzoic acid methyl ester
- Methyl 3-formyl-5-(trifluoromethyl)benzoate
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- Inchi: 1S/C10H7F3O3/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-5H,1H3
- InChI Key: YFEHZLHUOABJFH-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=O)C=C(C(=O)OC)C=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 275
- XLogP3: 2.1
- Topological Polar Surface Area: 43.4
Methyl 3-formyl-5-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508883-0.05g |
methyl 3-formyl-5-(trifluoromethyl)benzoate |
959632-17-8 | 95% | 0.05g |
$174.0 | 2023-07-10 | |
| Enamine | EN300-6508883-0.1g |
methyl 3-formyl-5-(trifluoromethyl)benzoate |
959632-17-8 | 95% | 0.1g |
$257.0 | 2023-07-10 | |
| Enamine | EN300-6508883-0.25g |
methyl 3-formyl-5-(trifluoromethyl)benzoate |
959632-17-8 | 95% | 0.25g |
$367.0 | 2023-07-10 | |
| Enamine | EN300-6508883-0.5g |
methyl 3-formyl-5-(trifluoromethyl)benzoate |
959632-17-8 | 95% | 0.5g |
$579.0 | 2023-07-10 | |
| Enamine | EN300-6508883-1.0g |
methyl 3-formyl-5-(trifluoromethyl)benzoate |
959632-17-8 | 95% | 1.0g |
$743.0 | 2023-07-10 | |
| Enamine | EN300-6508883-2.5g |
methyl 3-formyl-5-(trifluoromethyl)benzoate |
959632-17-8 | 95% | 2.5g |
$1454.0 | 2023-07-10 | |
| Enamine | EN300-6508883-5.0g |
methyl 3-formyl-5-(trifluoromethyl)benzoate |
959632-17-8 | 95% | 5.0g |
$2152.0 | 2023-07-10 | |
| Enamine | EN300-6508883-10.0g |
methyl 3-formyl-5-(trifluoromethyl)benzoate |
959632-17-8 | 95% | 10.0g |
$3191.0 | 2023-07-10 | |
| Aaron | AR02406X-50mg |
methyl3-formyl-5-(trifluoromethyl)benzoate |
959632-17-8 | 95% | 50mg |
$265.00 | 2024-07-18 | |
| Aaron | AR02406X-100mg |
methyl3-formyl-5-(trifluoromethyl)benzoate |
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$379.00 | 2024-07-18 |
Methyl 3-formyl-5-(trifluoromethyl)benzoate Suppliers
Methyl 3-formyl-5-(trifluoromethyl)benzoate Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on Methyl 3-formyl-5-(trifluoromethyl)benzoate
Methyl 3-Formyl-5-(Trifluoromethyl)Benzoate (CAS No. 959632-17-8): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Methyl 3-formyl-5-(trifluoromethyl)benzoate, identified by its unique chemical identifier CAS No. 959632-17-8, represents a significant compound in the realm of chemical biology and medicinal chemistry. This organic molecule, characterized by its ester and aldehyde functional groups, has garnered considerable attention due to its structural versatility and potential applications in the synthesis of biologically active compounds.
The structural motif of Methyl 3-formyl-5-(trifluoromethyl)benzoate consists of a benzoate backbone substituted with a formyl group at the 3-position and a trifluoromethyl group at the 5-position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of the formyl group (CHO) allows for further functionalization via condensation reactions, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, key factors in drug design.
In recent years, the demand for fluorinated compounds in medicinal chemistry has surged, driven by their improved pharmacokinetic profiles and enhanced binding affinities. The trifluoromethyl group, in particular, is renowned for its ability to modulate receptor interactions and metabolic pathways, making it a preferred moiety in drug discovery efforts. Methyl 3-formyl-5-(trifluoromethyl)benzoate serves as an excellent precursor for synthesizing a diverse array of fluorinated derivatives, which are being explored for their potential therapeutic applications.
One of the most compelling aspects of this compound is its utility in constructing heterocyclic scaffolds. Heterocycles are fundamental components of numerous pharmacologically active agents, and their synthesis often requires versatile intermediates like Methyl 3-formyl-5-(trifluoromethyl)benzoate. Researchers have leveraged this compound to develop novel heterocycles with enhanced biological activity. For instance, it has been employed in the synthesis of pyrimidine and pyridine derivatives, which exhibit promising properties as kinase inhibitors and antiviral agents.
The formyl group on Methyl 3-formyl-5-(trifluoromethyl)benzoate also facilitates the formation of Schiff bases, which are Schiff bases (imines) formed by condensation with primary amines. These derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl-substituted Schiff bases derived from this compound have shown particularly impressive results in preclinical studies, highlighting their potential as lead compounds for further development.
Advances in synthetic methodologies have further expanded the utility of Methyl 3-formyl-5-(trifluoromethyl)benzoate. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular architectures. These methods allow for precise control over regioselectivity and stereochemistry, enabling chemists to tailor derivatives with specific biological activities. The compound’s compatibility with various catalytic systems makes it an indispensable tool in synthetic organic chemistry.
The pharmaceutical industry has also recognized the importance of fluorinated benzoates in drug development. Compounds like Methyl 3-formyl-5-(trifluoromethyl)benzoate serve as building blocks for molecules targeting a wide range of diseases. For example, researchers have utilized this intermediate to synthesize inhibitors of enzymes involved in cancer metabolism. These inhibitors exhibit high selectivity and low toxicity, making them attractive candidates for clinical trials.
In addition to its pharmaceutical applications, Methyl 3-formyl-5-(trifluoromethyl)benzoate finds utility in materials science. Fluorinated benzoates are employed in the synthesis of liquid crystals and organic semiconductors due to their ability to self-assemble into ordered structures. This property makes them valuable in developing advanced display technologies and electronic devices.
The synthesis of Methyl 3-formyl-5-(trifluoromethyl)benzoate itself is a testament to the progress in synthetic chemistry. Early methods relied on multi-step sequences involving harsh reagents and low yields. However, recent innovations have streamlined the process, allowing for more efficient and sustainable production methods. These advancements not only improve accessibility but also align with global efforts towards green chemistry principles.
Ongoing research continues to uncover new applications for this versatile intermediate. Collaborative efforts between academia and industry are driving innovation by exploring novel synthetic routes and expanding the biological activity spectrum of derivatives derived from Methyl 3-formyl-5-(trifluoromethyl)benzoate. As our understanding of molecular interactions deepens, this compound is poised to play an even more significant role in shaping the future of chemical biology and medicinal chemistry.
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